molecular formula C16H11F2N3O2 B2793007 2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 904825-14-5

2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2793007
CAS No.: 904825-14-5
M. Wt: 315.28
InChI Key: QVMJPEVQMLLSCW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic small molecule featuring a pyrido[1,2-a]pyrimidinone core substituted with a 2,6-difluorobenzamide group. Its structure combines a rigid bicyclic system with polarizable fluorine atoms, which may influence intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name

2,6-difluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-9-14(16(23)21-8-3-2-7-12(21)19-9)20-15(22)13-10(17)5-4-6-11(13)18/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJPEVQMLLSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoic acid with 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2,6-Difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide and related compounds:

Compound Name (CAS/ID) Core Structure Substituents Molecular Weight Key Structural Features
This compound Pyrido[1,2-a]pyrimidinone 2,6-Difluorobenzamide at position 3; methyl at position 2 Not reported High polarity due to fluorine; rigid bicyclic core may limit conformational flexibility
BG16286 (946381-32-4) Pyrido[1,2-a]pyrimidinone 4-Butoxybenzamide at position 3; methyl at position 2 351.399 g/mol Longer alkoxy chain increases lipophilicity; potential for enhanced membrane permeability
923113-15-9 Imidazo[1,2-a]pyrimidine 3-Fluorobenzamide at phenyl group; 7-methylimidazo[1,2-a]pyrimidin-2-yl Not reported Imidazole ring introduces basicity; fluorine at meta position may alter electronic density
923121-43-1 Thiazole-pivalamide hybrid 2,6-Difluorobenzylamine-linked thiazole; pivalamide Not reported Bulky pivaloyl group may sterically hinder interactions; thiazole enhances π-acidity

Key Findings:

Substituent Effects on Bioactivity: The 2,6-difluorobenzamide group in the target compound likely enhances metabolic stability compared to BG16286’s 4-butoxy substituent, which prioritizes lipophilicity over polarity .

Physicochemical Properties :

  • Fluorine atoms in the target compound may improve solubility in polar solvents relative to BG16286’s butoxy chain. However, the absence of alkyl groups could reduce membrane permeability.
  • The thiazole-pivalamide hybrid (923121-43-1) demonstrates how steric bulk (pivaloyl) can modulate target selectivity, a feature absent in the target compound .

Synthetic Accessibility: The pyrido[1,2-a]pyrimidinone core requires multi-step cyclization reactions, as inferred from SHELX-refined crystallographic data in related analogs . In contrast, imidazo[1,2-a]pyrimidines (e.g., 923113-15-9) are often synthesized via microwave-assisted cyclocondensation, offering higher yields .

Research Implications and Limitations

  • Data Gaps : Detailed pharmacological data (e.g., IC50, solubility, logP) for the target compound are unavailable in open literature, limiting direct mechanistic comparisons.
  • Structural Insights : Crystallographic studies using SHELX-family software (e.g., SHELXL, SHELXS) are critical for resolving conformational details, as seen in analogs like BG16286 .
  • Design Recommendations : Introducing flexible linkers (e.g., ethylene glycol chains) or bioisosteric replacements (e.g., chlorine for fluorine) could optimize the target compound’s pharmacokinetic profile.

Biological Activity

2,6-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure that combines difluoro and pyrido[1,2-a]pyrimidinyl moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C16_{16}H11_{11}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 315.27 g/mol
  • CAS Number : 904825-14-5

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. This interaction may modulate their activity, influencing various signaling pathways. Detailed studies are necessary to elucidate the precise mechanisms involved.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The unique structure of this compound may enhance its efficacy as an anticancer agent.

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor. The structural features allow it to interact with active sites of various enzymes, potentially leading to inhibition of their functions. This characteristic is particularly valuable in drug design for diseases where enzyme dysregulation is a factor.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains . Further studies are required to confirm these effects and determine the spectrum of activity.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that structurally related compounds inhibited proliferation in breast cancer cell lines through kinase inhibition .
Enzyme Inhibition Research Identified potential for inhibition of specific kinases involved in metabolic pathways .
Antimicrobial Evaluation Preliminary tests indicated activity against Gram-positive bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoic acid with 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine under specific conditions using coupling agents like EDCI and HOBt .

Comparison with Related Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

CompoundActivityNotes
2,6-Difluorobenzoic acidModeratePrecursor in synthesis; lower biological activity compared to target compound.
Other pyrido[1,2-a]pyrimidine derivativesVariableSome exhibit significant anticancer properties; structure-dependent activity observed.

Q & A

Basic: What are the optimal synthetic routes for 2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of aminopyrimidine derivatives with ethoxymethylenemalonic ester under high-temperature conditions (e.g., 250°C in diphenyl oxide/biphenyl mixtures) to form the pyrido[1,2-a]pyrimidin-4-one core .

Acylation : Reacting the core with 2,6-difluorobenzoyl chloride in anhydrous conditions (e.g., DCM, DMF) using coupling agents like EDCI or HOBt to introduce the benzamide moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions with R²²(8) motifs) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine coupling patterns at δ 7.5–8.5 ppm for aromatic protons) .
    • IR : Detect carbonyl stretches (~1640–1695 cm⁻¹) and amide bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~329.3 g/mol) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from off-target cytotoxicity .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify selective targets vs. promiscuous binding .
  • Mechanistic Studies : Combine RNA-seq and proteomics to map downstream pathways (e.g., apoptosis vs. cell cycle arrest) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (≤200 nm) for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrimidine N-position to improve membrane permeability .

Advanced: How do structural modifications (e.g., fluorination) impact target binding affinity?

Methodological Answer:

  • SAR Studies :
    • Replace 2,6-difluoro with chloro or methyl groups to assess steric/electronic effects on receptor docking .
    • Use molecular dynamics simulations (e.g., GROMACS) to quantify binding energy changes (ΔΔG) .
  • Crystallographic Analysis : Compare ligand-receptor co-crystal structures (e.g., PDB entries) to identify critical halogen-bonding interactions .

Advanced: What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
    • LC-MS/MS : Identify hydrolyzed (e.g., free benzamide) or oxidized products .
    • Stability-Indicating HPLC : Develop gradient methods (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation peaks .

Advanced: How can researchers address discrepancies in reported environmental fate data (e.g., half-life in soil vs. water)?

Methodological Answer:

  • OECD 307 Guideline : Conduct aerobic/anaerobic soil incubation studies (20–25°C) to measure degradation rates .
  • QSPR Modeling : Predict hydrolysis/photolysis pathways using software like EPI Suite .
  • Metabolite Identification : Use high-resolution orbitrap MS to detect transformation products (e.g., defluorinated intermediates) .

Advanced: What computational tools predict off-target interactions for safety profiling?

Methodological Answer:

  • SwissTargetPrediction : Screen for potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .
  • ToxCast Assays : Utilize high-throughput in vitro data (EPA database) to flag hepatotoxicity or cardiotoxicity risks .

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